molecular formula C12H16O2 B8791217 (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No. B8791217
M. Wt: 192.25 g/mol
InChI Key: BZBOEUSIJFUBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359138B1

Procedure details

(RS)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester (1.39 g, 5.93 mmol) in THF (20 ml) was added dropwise to a suspension of LiAlH4 (473 mg, 12.46 mmol) at 0-10° C. over 15 min. The reaction was stirred for 1 hr at RT, then quenched by the addition of 4N NaOH (15 ml) and water (20 ml). After stirring vigorously for 15 min the mixture was extracted with EtOAc (25 ml), the aqueous phase was further extracted with EtOAc (2×25 ml), the combined organic extracts were washed with satd. NaCl solution (30 ml), dried (Na2SO4) filtered and evaporated to give the crude product as a clear oil. Chromatographic purification over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (1:3) produced (RS)-(6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-methanol as a colourless oil (989 mg, 5.14 mmol, 86%), MS m/e=192.1 (M−+).
Name
(RS)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:17][O:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]([CH2:4][OH:3])[CH2:15][CH2:14]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(RS)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2=CC=C(C=C2CC1)OC
Name
Quantity
473 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 4N NaOH (15 ml) and water (20 ml)
STIRRING
Type
STIRRING
Details
After stirring vigorously for 15 min the mixture
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (25 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with EtOAc (2×25 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl solution (30 ml), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a clear oil
CUSTOM
Type
CUSTOM
Details
Chromatographic purification over SiO2 (Merck 230-400 mesh)
WASH
Type
WASH
Details
eluting with EtOAc-nHexane (1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCC(CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.14 mmol
AMOUNT: MASS 989 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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